WK298 vs. SJ-172550: Comparative MDMX Antagonism and MDM2 Activity
WK298 and SJ-172550 are the only two small molecules reported as selective p53-MDMX antagonists [1]. While both compounds inhibit the p53-MDMX interaction, their activity against MDM2 differs substantially. WK298 binds to both MDM2 and MDMX, with IC50 values of 0.19 μM and 19.7 μM respectively, demonstrating dual inhibition . In contrast, SJ-172550 exhibits much weaker affinity for MDM2 (EC50 = 26 μM) compared to MDMX (EC50 = 2.3-5 μM), making it a more MDMX-selective tool . This differential MDM2 engagement means WK298 can activate p53 in cells where MDM2 is the dominant negative regulator, whereas SJ-172550 would have limited efficacy.
| Evidence Dimension | MDM2-p53 inhibition IC50 |
|---|---|
| Target Compound Data | 0.19 μM |
| Comparator Or Baseline | SJ-172550: EC50 = 26 μM |
| Quantified Difference | WK298 is approximately 137-fold more potent against MDM2 |
| Conditions | Cell-free p53 peptide competition assays |
Why This Matters
WK298's dual inhibition profile makes it a more versatile tool for studying p53 activation in tumor contexts where both MDM2 and MDMX are overexpressed.
- [1] Lemos A, Leão M, Soares J, et al. Medicinal Chemistry Strategies to Disrupt the p53-MDM2/MDMX Interaction. Med Res Rev. 2016;36(5):789-844. doi:10.1002/med.21393. View Source
